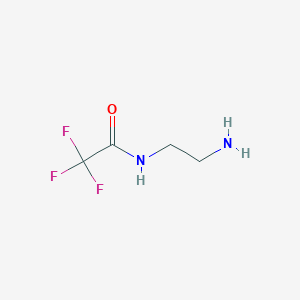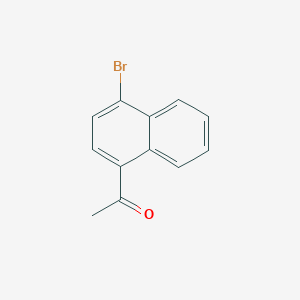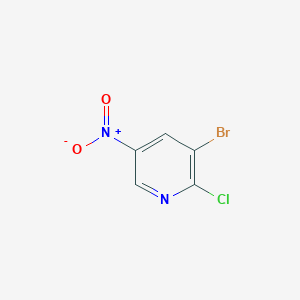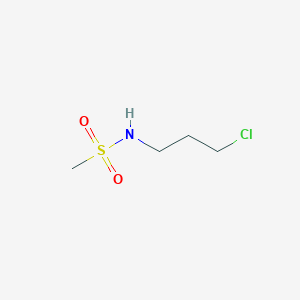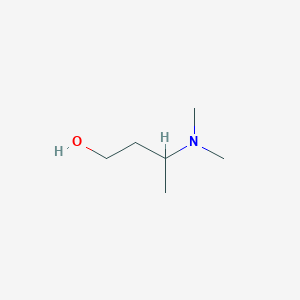![molecular formula C14H12O3 B1268007 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate CAS No. 857368-92-4](/img/structure/B1268007.png)
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related biphenyl compounds often involves reactions between biphenyl carboxylic acids and various aldehydes. For instance, Patel et al. (2009) describe the synthesis of novel biphenyl 4-carboxylic acid derivatives through reactions with different aromatic aldehydes, showcasing methodologies that could be applied to the synthesis of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Patel, Malik, & Bhatt, 2009). Additionally, Alici and Akın (2013) conducted sorption studies on a similar keto oxime derivative, which involved its synthesis and further application in metal ion sorption, indicating a potential approach for synthesizing and utilizing 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Alici & Akın, 2013).
Molecular Structure Analysis
The molecular structure of biphenyl derivatives, including 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate, can be characterized by various spectroscopic techniques. The study by Potkin et al. (2014) on similar isoxazole carbaldehyde oximes forms complexes with palladium, which may offer insights into the structural aspects and coordination behavior of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Potkin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving biphenyl derivatives are diverse, including hydration reactions and interactions with radicals. Schuchmann and Sonntag (1988) studied the hydration of acetyl radicals, which could be relevant for understanding the hydration processes of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (Schuchmann & Sonntag, 1988).
Physical Properties Analysis
The physical properties of similar compounds, such as sorption capacity and thermodynamic parameters, have been detailed by Alici and Akın (2013), providing a foundation for understanding the physical behavior of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate in different environmental conditions (Alici & Akın, 2013).
Scientific Research Applications
Sorption and Kinetic Properties
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate has been studied for its sorption properties, particularly towards Zn(II) ions. Alici and Akın (2013) synthesized keto oxime from this compound and investigated its effectiveness as a sorbent. Their research showed that at a pH of 5.0, 65°C, and within 75 minutes, maximum Zn(II) ions removal was achieved, demonstrating the compound's potential in water treatment applications (Alici & Akın, 2013).
Enzymatic Activities and Synthesis of Derivatives
The compound has been utilized in synthesizing derivatives with significant biological activities. Kwong et al. (2017) synthesized a series of derivatives that exhibited notable anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests its potential use in medical and cosmetic industries (Kwong et al., 2017).
Anti-Inflammatory Activities
Another application is in the development of compounds with anti-inflammatory properties. Deep, Jain, and Sharma (2010) synthesized novel biphenyl-4-carboxylic acid derivatives from the compound, which demonstrated significant anti-inflammatory activities in their study (Deep, Jain, & Sharma, 2010).
Catalytic and Optical Studies
Research also extends to its use in catalytic and optical studies. Dede, Özen, and Görgülü (2018) investigated a novel ligand derived from the compound and its homodinuclear Cu(II) complex, demonstrating its moderate catalytic activity and potential in enzymatic reactions (Dede, Özen, & Görgülü, 2018). Mekkey, Mal, and Kadhim (2020) conducted optical studies on metal complexes derived from the compound, contributing to the understanding of its optical properties and potential applications (Mekkey, Mal, & Kadhim, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCWKYAMCCPYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



